![molecular formula C8H8BrFO3S B1375063 4-Bromo-3-fluorobenzyl methanesulfonate CAS No. 1240286-88-7](/img/structure/B1375063.png)
4-Bromo-3-fluorobenzyl methanesulfonate
Overview
Description
4-Bromo-3-fluorobenzyl methanesulfonate is a chemical compound with the molecular formula C8H8BrFO3S . It has an average mass of 283.115 Da and a monoisotopic mass of 281.936157 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 283.115 Da and a monoisotopic mass of 281.936157 Da .Scientific Research Applications
Chemical Synthesis and Properties
- 4-Bromo-3-fluorobenzyl methanesulfonate is used in the synthesis of various chemical compounds. For instance, it has been utilized in the preparation of dibenzocyclooctatetraenes, which exhibit unique properties like dual emission and mechanofluorochromism (Nishida et al., 2016). This highlights its role in developing materials with novel optical properties.
Application in Organic Reactions
- This compound is also relevant in organic chemistry reactions. For example, it's used in the alkylation of sulfamic esters under phase transfer conditions, which can lead to the formation of N-dialkyled products or corresponding ethers (Debbabi et al., 2005). This application is significant in the synthesis of various organic compounds.
Role in Fluorine Chemistry
- In fluorine chemistry, this compound is used for nucleophilic fluorine displacement reactions. This has been demonstrated in the synthesis of fluoro compounds, highlighting its utility in introducing fluorine into organic molecules (Giudicelli et al., 1990).
Pharmaceutical Applications
- In the pharmaceutical industry, it plays a role in synthesizing therapeutic agents. For instance, it's used in the scalable synthesis of a thromboxane receptor antagonist, showcasing its importance in developing drugs with specific therapeutic targets (C. W. and Mason, 1998).
Environmental and Microbial Studies
- The compound is also used in environmental and microbial studies. For example, it's used to detect aromatic metabolites in methanogenic consortia, providing insights into microbial degradation processes (Londry & Fedorak, 1993).
Material Science
- In material science, its derivatives are employed in various synthesis processes, like the preparation of highly reactive methanesulfonates, which are important in studying solvolysis reactions and understanding reaction mechanisms (Bentley et al., 1994).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 4-Bromo-3-fluorobenzyl methanesulfonate likely acts as an electrophile. The bromine atom in the compound is susceptible to nucleophilic attack, facilitating the formation of new carbon-carbon bonds . This reaction involves the palladium-catalyzed cross-coupling of organoboron compounds (the nucleophiles) with organic halides (the electrophiles) .
Pharmacokinetics
Its physical properties such as density (1517 g/mL at 25 °C) and boiling point (85 °C at 15 mm Hg) have been reported .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
properties
IUPAC Name |
(4-bromo-3-fluorophenyl)methyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO3S/c1-14(11,12)13-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAZZSQNGYEFFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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